クレンブテロール
概要
説明
Clenbuterol is a sympathomimetic amine primarily used as a bronchodilator and decongestant. It is commonly prescribed for individuals with chronic breathing disorders such as asthma. Clenbuterol is most often available as clenbuterol hydrochloride . It was first patented in 1967 and came into medical use in 1977 .
科学的研究の応用
Clenbuterol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for developing detection methods.
Biology: Studied for its effects on cellular metabolism and muscle growth.
Medicine: Investigated for its potential use in treating muscle wasting diseases and improving respiratory function.
Industry: Used in veterinary medicine to treat respiratory diseases in animals.
作用機序
Target of Action
Clenbuterol primarily targets the β2-adrenergic receptors . These receptors are part of the sympathetic nervous system and are found in various tissues, but primarily in the lungs, which is why Clenbuterol is used as a bronchodilator .
Mode of Action
Clenbuterol acts as an agonist for the β2-adrenergic receptors . This means it binds to these receptors and activates them. The activation of β2-adrenergic receptors stimulates adenylyl cyclase activity, which increases the concentration of cyclic adenosine monophosphate (cAMP) within the cells . This ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .
Biochemical Pathways
The activation of β2-adrenergic receptors by Clenbuterol leads to a cascade of biochemical reactions. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways, dilation of blood vessels, and increased muscle protein synthesis .
Pharmacokinetics
Clenbuterol is well absorbed from the gastrointestinal system, with approximately 60% of the administered dose found in urine within 48 hours . It has a high bioavailability of 89-98% when taken orally . The elimination half-life of Clenbuterol is reported to be 36-48 hours, indicating a relatively long duration of action .
Result of Action
The primary result of Clenbuterol’s action is the relaxation of smooth muscles in the bronchioles, leading to improved airflow and relief from symptoms of asthma . Additionally, it has been found to have anabolic effects, such as increased muscle mass and decreased body fat . It also has antidiabetic activity, improving glucose homeostasis and preventing metabolic deficits in mouse models of β-cell dysfunction and insulin resistance .
Action Environment
The efficacy and stability of Clenbuterol can be influenced by various environmental factors. For instance, the drug’s effects can be enhanced in well-trained individuals, while higher doses can create a pro-inflammatory environment in inexperienced individuals . Furthermore, the
生化学分析
Biochemical Properties
Clenbuterol is a β2 agonist with some structural and pharmacological similarities to epinephrine and salbutamol . It is used as a bronchodilator in asthma . It is commonly used for smooth muscle-relaxant properties as a bronchodilator and tocolytic .
Cellular Effects
Clenbuterol administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance . Studies with skeletal muscle-specific mutant mice demonstrated that these metabolic improvements required activation of skeletal muscle β2-adrenergic receptors and the stimulatory G protein, Gs .
Molecular Mechanism
Clenbuterol is a Beta (2) agonist similar in some structural respects to salbutamol . Agonism of the beta (2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .
Temporal Effects in Laboratory Settings
A modest decrease in Snca mRNA in the substantia nigra was observed after a single acute dose of clenbuterol in rats, however, this decrease was not maintained after multiple doses . In contrast, α-syn protein levels remained unchanged in both single and multiple dosing paradigms .
Dosage Effects in Animal Models
The effects of Clenbuterol vary with different dosages in animal models. For instance, it has been observed that Clenbuterol induces muscle hypertrophy and a phenotypic shift to a faster contractile profile . Several side effects have been reported following chronic treatment with Clenbuterol .
Metabolic Pathways
Clenbuterol is involved in metabolic pathways that lead to enhanced glucose utilization . This is achieved through the activation of skeletal muscle β2-adrenergic receptors and the stimulatory G protein, Gs .
Transport and Distribution
Clenbuterol is quickly absorbed from the gastrointestinal tract . It has a long half-life and remains in the body with an active effect for about 6 days after consumption .
Subcellular Localization
Clenbuterol changes the intracellular localization of phosphorylated FOXO1 . This change in localization affects the expression of the genes encoding atrogin-1/MAFbx and MuRF1 in the sartorius muscle of neonatal chicks .
準備方法
Synthetic Routes and Reaction Conditions: Clenbuterol can be synthesized through a multi-step process involving the reaction of 4-amino-3,5-dichlorobenzaldehyde with tert-butylamine, followed by reduction and subsequent reactions to form the final product .
Industrial Production Methods: Industrial production of clenbuterol typically involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Clenbuterol undergoes various chemical reactions, including:
Oxidation: Clenbuterol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the clenbuterol molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of clenbuterol, which can have different pharmacological properties .
類似化合物との比較
Clenbuterol is similar to other beta-2 adrenergic agonists such as:
Salbutamol (Albuterol): Used as a bronchodilator but has a shorter duration of action compared to clenbuterol.
Epinephrine: Has broader adrenergic effects and is used in emergency situations for its rapid action.
Terbutaline: Another beta-2 agonist used for asthma but with different pharmacokinetic properties.
Clenbuterol is unique due to its longer-lasting effects and its potent anabolic properties, which are not as pronounced in other beta-2 agonists .
特性
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMRWALKKWQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022833 | |
Record name | Clenbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clenbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.12e-01 g/L | |
Record name | Clenbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clenbuterol is a Beta(2) agonist similar in some structural respects to salbutamol. Agonism of the beta(2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles. | |
Record name | Clenbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37148-27-9 | |
Record name | Clenbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37148-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clenbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clenbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clenbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clenbuterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLENBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6AXU7KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clenbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175.5 | |
Record name | Clenbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clenbuterol is a long-acting β2-adrenoceptor agonist. [, , ] It binds to β2-adrenoceptors, predominantly found in smooth muscle tissue, including the lungs, uterus, and blood vessels. [, , ] Upon binding, Clenbuterol activates the receptor, leading to a cascade of intracellular signaling events. [, , ] This activation results in the relaxation of smooth muscle, causing bronchodilation, vasodilation, and uterine relaxation. [, , ]
ANone: The provided research focuses on the pharmacological actions of Clenbuterol and does not delve into detailed spectroscopic data. For comprehensive structural information, please refer to chemical databases such as PubChem or ChemSpider.
ANone: The provided literature primarily focuses on the biological effects of Clenbuterol and does not elaborate on its material compatibility or stability in non-biological contexts.
A: Clenbuterol is not reported to possess catalytic properties. Its primary mechanism of action is through binding and activating β2-adrenoceptors, which does not involve catalysis. [, , ]
ANone: While computational methods are valuable tools in drug discovery, the provided research papers do not discuss the application of computational chemistry or modeling specifically to Clenbuterol.
A: While the research highlights Clenbuterol's stereoselectivity, with the (-)-R-enantiomer exhibiting greater potency, it does not delve into detailed SAR studies involving structural modifications. [, ] Further investigation is needed to understand how specific structural changes influence Clenbuterol's pharmacological profile.
A: Clenbuterol is a banned substance in many countries for use in food-producing animals due to concerns over human health risks associated with its consumption. [, ] Its use in human medicine is strictly regulated, and rigorous testing protocols are in place in sports to detect its misuse as a performance-enhancing drug. [, ]
A: Clenbuterol exhibits enantioselective disposition, with differences in distribution and excretion between its (-)-R and (+)-S enantiomers. [] The (-)-R-enantiomer demonstrates a higher volume of distribution and total body clearance. [] Clenbuterol is primarily eliminated through urine and bile, with higher biliary excretion observed for the (-)-R-enantiomer. [] Research indicates that Clenbuterol's effects on heart rate are mediated through a reflex response to β2-adrenoceptor-mediated hypotension rather than direct cardiac stimulation. []
A: Clenbuterol's efficacy has been investigated in various experimental settings. In vitro studies utilizing isolated tissues have demonstrated its ability to relax smooth muscle, leading to bronchodilation and vasodilation. [, ] Animal models have been extensively employed to investigate Clenbuterol's effects on muscle growth, fat reduction, and cardiac function. [, , , , , , , , ]
A: Chronic Clenbuterol treatment has been shown to downregulate β2-adrenoceptors in skeletal muscle, potentially leading to reduced efficacy over time. [] While this downregulation suggests a potential for reduced responsiveness, further research is needed to explore the clinical significance and potential for cross-resistance with other β2-adrenoceptor agonists.
A: While Clenbuterol demonstrates therapeutic benefits, research highlights potential adverse effects. Studies have reported cardiovascular effects, including tachycardia, hypokalemia, and hypophosphatemia, in cases of human toxicity. [] These effects are consistent with the known pharmacology of β2-adrenoceptor agonists.
A: One study explored the use of oxidized hyaluronic acid hydrogels as a carrier for controlled release of Clenbuterol in adipose tissue for potential anti-obesity treatment. [] This approach aims to deliver the drug directly to the target tissue, potentially enhancing efficacy and minimizing systemic exposure.
ANone: While the research highlights Clenbuterol's effects on various physiological parameters, it doesn't delve into specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
A: Various analytical techniques have been employed to quantify and analyze Clenbuterol in biological samples. These include enzyme-linked immunosorbent assays (ELISAs) for initial screening and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and precise quantification. [, , , , ] Hair analysis using LC-MS/MS has emerged as a valuable tool for detecting Clenbuterol exposure over extended periods. [, ]
ANone: The research focuses on the pharmacological effects of Clenbuterol and does not provide information regarding its environmental impact or degradation pathways.
ANone: The provided research does not specifically address the dissolution and solubility of Clenbuterol.
A: Analytical methods for Clenbuterol detection and quantification undergo rigorous validation procedures to ensure accuracy, precision, and specificity. [] This validation process typically involves establishing linearity, recovery, precision, accuracy, and limits of detection and quantification. []
ANone: The research primarily focuses on Clenbuterol's pharmacological properties and does not delve into specific quality control and assurance measures during its development, manufacturing, and distribution.
ANone: The provided literature does not address Clenbuterol's potential to induce an immune response or strategies to mitigate or modulate immunogenicity.
A: While the research doesn't directly address drug-transporter interactions, it suggests that Clenbuterol's enantiomers exhibit differences in distribution and excretion, which could be influenced by transporter proteins. [] Further studies are needed to determine the specific transporters involved and their potential impact on Clenbuterol's pharmacokinetics.
ANone: The provided research does not provide specific details on Clenbuterol's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research primarily focuses on the pharmacological and toxicological aspects of Clenbuterol and does not address its biocompatibility or biodegradability.
ANone: The research primarily focuses on the biological effects of Clenbuterol and does not offer specific guidelines for recycling and waste management.
A: Continued research on Clenbuterol necessitates access to advanced analytical techniques, such as LC-MS/MS, for accurate detection and quantification in various biological matrices. [, , , , ] Animal models remain essential for investigating its effects on muscle growth, fat reduction, and cardiac function. [, , , , , , , , ]
A: Early research on Clenbuterol primarily focused on its bronchodilatory properties and potential applications in treating respiratory diseases. [] Subsequent studies revealed its anabolic effects in livestock, leading to its misuse as a growth promoter. [, , , ] More recently, research has explored its potential applications in treating muscle wasting conditions and obesity. [, , , ]
A: Clenbuterol research benefits from collaboration between pharmacologists, veterinarians, analytical chemists, and clinicians to investigate its diverse effects, develop sensitive detection methods, and explore potential therapeutic applications while addressing safety concerns. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。